(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
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Overview
Description
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione is a fungal alkaloid that can be isolated from the fungus Penicillium oxalicum. It is known for its anticancer activity in vitro and is an O-methylated derivative of meleagrin . The compound has a complex structure, including a dihydroindole spiroamide framework, which contributes to its bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione can be synthesized through a series of chemical reactions starting from simple precursors. The synthetic route typically involves the formation of the dihydroindole spiroamide framework, followed by O-methylation to produce oxaline . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of oxaline involves the fermentation of Penicillium oxalicum under optimized conditions. The fermentation process is carefully controlled to maximize the yield of oxaline. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in oxaline.
Substitution: Substitution reactions can introduce different functional groups into the oxaline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can produce various reduced forms of oxaline .
Scientific Research Applications
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cell cycle arrest and inhibition of tubulin polymerization.
Medicine: Investigated for its potential anticancer properties and ability to inhibit tumor cell proliferation.
Industry: Used in the development of new pharmaceuticals and as a model compound for studying fungal alkaloids
Mechanism of Action
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione exerts its effects by inhibiting tubulin polymerization, which leads to cell cycle arrest at the M phase. This mechanism is crucial for its anticancer activity, as it prevents the proliferation of cancer cells. The molecular targets involved include tubulin proteins, which are essential for cell division .
Comparison with Similar Compounds
Similar Compounds
Meleagrin: An O-methylated derivative of oxaline with similar anticancer properties.
Roquefortine: Another fungal alkaloid with a similar dihydroindole spiroamide framework.
Isorhodoptilometrin: A compound with similar bioactivity but different structural features
Uniqueness of (1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione
This compound is unique due to its specific mechanism of action, which involves the inhibition of tubulin polymerization. This makes it particularly effective in arresting the cell cycle and inhibiting tumor cell proliferation. Additionally, its complex structure and specific functional groups contribute to its distinct bioactivity .
Properties
Molecular Formula |
C24H25N5O4 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(1R,9S,14E)-14-(1H-imidazol-5-ylmethylidene)-2,11-dimethoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione |
InChI |
InChI=1S/C24H25N5O4/c1-6-22(2,3)23-12-19(32-4)21(31)28-18(11-15-13-25-14-26-15)20(30)27-24(23,28)29(33-5)17-10-8-7-9-16(17)23/h6-14H,1H2,2-5H3,(H,25,26)(H,27,30)/b18-11+/t23-,24-/m1/s1 |
InChI Key |
SOHAVULMGIITDH-SSDCDQDPSA-N |
SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Isomeric SMILES |
CC(C)(C=C)[C@]12C=C(C(=O)N\3[C@@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Canonical SMILES |
CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)OC |
Synonyms |
oxaline |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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